molecular formula C11H12Cl2N2O2 B11954384 n-(2,5-Dichlorophenyl)morpholine-4-carboxamide CAS No. 2302-13-8

n-(2,5-Dichlorophenyl)morpholine-4-carboxamide

Katalognummer: B11954384
CAS-Nummer: 2302-13-8
Molekulargewicht: 275.13 g/mol
InChI-Schlüssel: LAIKUCSMRHPGBN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

n-(2,5-Dichlorophenyl)morpholine-4-carboxamide: is a chemical compound with the molecular formula C11H12Cl2N2O2. It is known for its unique structure, which includes a morpholine ring attached to a carboxamide group and a dichlorophenyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of n-(2,5-Dichlorophenyl)morpholine-4-carboxamide typically involves the reaction of 2,5-dichloroaniline with morpholine-4-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Purification methods such as recrystallization or chromatography are employed to obtain the desired purity.

Analyse Chemischer Reaktionen

Types of Reactions: n-(2,5-Dichlorophenyl)morpholine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine in an appropriate solvent.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

n-(2,5-Dichlorophenyl)morpholine-4-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of n-(2,5-Dichlorophenyl)morpholine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate cellular processes through its chemical structure.

Vergleich Mit ähnlichen Verbindungen

  • n-(2,6-Dichlorophenyl)morpholine-4-carboxamide
  • n-(2,3-Dichlorophenyl)morpholine-4-carboxamide
  • n-(2,4-Dichlorophenyl)morpholine-4-carboxamide

Comparison: n-(2,5-Dichlorophenyl)morpholine-4-carboxamide is unique due to the specific positioning of the chlorine atoms on the phenyl ring This positioning can influence its reactivity and biological activity compared to other similar compounds

Eigenschaften

CAS-Nummer

2302-13-8

Molekularformel

C11H12Cl2N2O2

Molekulargewicht

275.13 g/mol

IUPAC-Name

N-(2,5-dichlorophenyl)morpholine-4-carboxamide

InChI

InChI=1S/C11H12Cl2N2O2/c12-8-1-2-9(13)10(7-8)14-11(16)15-3-5-17-6-4-15/h1-2,7H,3-6H2,(H,14,16)

InChI-Schlüssel

LAIKUCSMRHPGBN-UHFFFAOYSA-N

Kanonische SMILES

C1COCCN1C(=O)NC2=C(C=CC(=C2)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.